molecular formula C25H25N3O5S B11966515 2-{(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate

2-{(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate

Cat. No.: B11966515
M. Wt: 479.5 g/mol
InChI Key: MTPKLVFOLNMLAO-PXLXIMEGSA-N
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Description

2-{(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thiazolo[3,2-b][1,2,4]triazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzylidene group: This step involves the condensation of the thiazolo[3,2-b][1,2,4]triazole intermediate with 3-methoxy-4-(pentyloxy)benzaldehyde under basic conditions to form the benzylidene moiety.

    Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pentyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the benzylidene group can yield the corresponding benzyl derivative.

    Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted phenyl acetate derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.

Biology

    Biological Probes: The compound can be used as a fluorescent probe for studying biological processes due to its unique structural features.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Industry

    Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H25N3O5S

Molecular Weight

479.5 g/mol

IUPAC Name

[2-[(5E)-5-[(3-methoxy-4-pentoxyphenyl)methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate

InChI

InChI=1S/C25H25N3O5S/c1-4-5-8-13-32-20-12-11-17(14-21(20)31-3)15-22-24(30)28-25(34-22)26-23(27-28)18-9-6-7-10-19(18)33-16(2)29/h6-7,9-12,14-15H,4-5,8,13H2,1-3H3/b22-15+

InChI Key

MTPKLVFOLNMLAO-PXLXIMEGSA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC(=O)C)S2)OC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC(=O)C)S2)OC

Origin of Product

United States

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